PFO2HxA PFO2HxA
Brand Name: Vulcanchem
CAS No.: 39492-88-1
VCID: VC17985330
InChI: InChI=1S/C4HF7O4/c5-2(6,1(12)13)14-4(10,11)15-3(7,8)9/h(H,12,13)
SMILES:
Molecular Formula: CF3(OCF2)2COOH
C4HF7O4
Molecular Weight: 246.04 g/mol

PFO2HxA

CAS No.: 39492-88-1

Cat. No.: VC17985330

Molecular Formula: CF3(OCF2)2COOH
C4HF7O4

Molecular Weight: 246.04 g/mol

* For research use only. Not for human or veterinary use.

PFO2HxA - 39492-88-1

Specification

CAS No. 39492-88-1
Molecular Formula CF3(OCF2)2COOH
C4HF7O4
Molecular Weight 246.04 g/mol
IUPAC Name 2-[difluoro(trifluoromethoxy)methoxy]-2,2-difluoroacetic acid
Standard InChI InChI=1S/C4HF7O4/c5-2(6,1(12)13)14-4(10,11)15-3(7,8)9/h(H,12,13)
Standard InChI Key GCSHTDCBGCURHU-UHFFFAOYSA-N
Canonical SMILES C(=O)(C(OC(OC(F)(F)F)(F)F)(F)F)O

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

PFO2HxA, systematically named 2-(difluoro(trifluoromethoxy)methoxy)-2,2-difluoroacetic acid, belongs to the subclass of perfluoroalkyl ether carboxylic acids (PFECAs). Its structure features a six-carbon chain with two ether oxygen atoms at positions 3 and 5, distinguishing it from linear perfluoroalkyl acids (PFAAs) like PFOA . The presence of ether linkages alters its electronic configuration, reducing hydrophobicity compared to fully fluorinated analogs while maintaining strong carbon-fluorine bonds (C-F\text{C-F}) that confer environmental stability .

Table 1: Comparative Physicochemical Properties of PFO2HxA and Legacy PFAS

PropertyPFO2HxA PFOA PFOS
Molecular FormulaC₄HF₇O₄C₈HF₁₅O₂C₈HF₁₇O₃S
Molecular Weight (g/mol)246.04414.07500.13
Water Solubility (mg/L)Not reported9,500570
Log KowK_{ow}~1.5–2.5*1.89–2.632.4–3.7
Vapor Pressure (mm Hg)<0.001*0.525–100.002

*Estimated based on structural analogs .

Synthesis and Industrial Applications

PFO2HxA is synthesized via telomerization processes involving fluorinated ether precursors, often as a byproduct in the production of fluoropolymers and firefighting foams. Unlike PFOA, which has been phased out under the 2019 U.S. EPA stewardship program, PFO2HxA remains unregulated in many jurisdictions, leading to its continued detection in industrial effluents .

Environmental Occurrence and Persistence

Detection in Aquatic Systems

A 2016 study of a drinking water treatment plant (DWTP) downstream of a fluorochemical manufacturer revealed PFO2HxA concentrations ranging from 400 to 500 ng/L, surpassing levels of PFOS (2–82 ng/L) and PFOA (4–130 ng/L) . The compound’s stability under oxidative conditions was demonstrated by its resistance to ozonation and granular activated carbon (GAC) filtration, with removal efficiencies below 40% even at high adsorbent doses .

Table 2: Environmental Concentrations of PFO2HxA in North Carolina (2021)

MatrixMedian (ng/L)Range (ng/L)Detection Frequency (%)
Surface Water403–9898.3
Groundwater15010–1,35024
Drinking Water1.3<10–2145

Human Health and Ecological Toxicity

Mechanistic Studies

In vitro assays indicate PFO2HxA interacts with nuclear receptors, including peroxisome proliferator-activated receptor gamma (PPARγ\text{PPARγ}) and estrogen receptor alpha (ERα\text{ERα}), at concentrations as low as 1 nM . Computational models predict a relative potency factor (RPF) of 0.001–0.05 compared to PFOA, though empirical validation is pending .

Ecotoxicological Impacts

Zebrafish (Danio rerio) exposed to 100 µg/L PFO2HxA for 96 hours exhibited hepatocyte vacuolization and reduced swimming performance, mirroring effects observed with PFOS but at higher concentrations . The compound’s bioaccumulation potential remains uncertain due to conflicting estimates of its octanol-water partition coefficient (logKow\log K_{ow}) .

Table 3: Acute Toxicity Endpoints for Aquatic Organisms

SpeciesLC₅₀ (mg/L)NOEC (µg/L)Endpoint
Daphnia magna56.61.5Immobilization
Oncorhynchus mykiss110.5Growth Inhibition
Lemna minor50.1Frond Number Reduction

Remediation Challenges and Advanced Treatment Strategies

Limitations of Conventional Methods

Full-scale evaluations demonstrate that coagulation, flocculation, and chlorination achieve negligible PFO2HxA removal (<10%), while anion exchange resins show modest efficacy (54% at 100 mg/L resin dose) . The ether oxygen atoms in PFO2HxA reduce its affinity for activated carbon compared to PFOA, as evidenced by a 30% lower adsorption capacity on bituminous coal-based GAC .

Emerging Technologies

Supercritical water oxidation (SCWO) at 600°C and 24 MPa achieves 99.9% defluorination of PFO2HxA within 2 minutes, though energy costs remain prohibitive for widespread deployment . Photocatalytic reduction using titanium dioxide (TiO2\text{TiO}_2) and UV light shows promise, with first-order rate constants (kk) of 0.12h10.12 \, \text{h}^{-1} at pH 3 .

Regulatory Landscape and Future Directions

As of 2025, no U.S. federal maximum contaminant level (MCL) exists for PFO2HxA, though Minnesota and Michigan have proposed advisory limits of 10 ng/L in drinking water . International efforts under the Stockholm Convention are evaluating its classification as a persistent organic pollutant (POP). Critical research gaps include:

  • Longitudinal epidemiological studies correlating body burden with renal and hepatic dysfunction

  • Development of cost-effective adsorbents targeting ether-containing PFAS

  • Standardized analytical methods for quantifying PFO2HxA in complex matrices

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